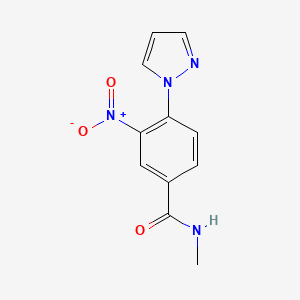

N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide

Description

N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide is a benzamide derivative featuring a nitro group at the 3-position, a pyrazole ring at the 4-position, and a methyl substituent on the amide nitrogen. Structural characterization of such compounds commonly employs spectroscopic methods (1H/13C NMR, IR) and X-ray crystallography (using tools like SHELX and WinGX) .

Properties

IUPAC Name |

N-methyl-3-nitro-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-12-11(16)8-3-4-9(10(7-8)15(17)18)14-6-2-5-13-14/h2-7H,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRQIBOJMSTZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251653 | |

| Record name | N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321534-63-8 | |

| Record name | N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321534-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitro-4-(1H-pyrazol-1-yl)benzoic acid and methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.

Chemical Reactions Analysis

N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The pyrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Routes

- Nitration : Introduction of the nitro group to an aromatic precursor.

- Cyclization : Formation of the pyrazole ring using hydrazine derivatives.

- Amidation : Conversion of the resulting compound into the carboxamide form.

Medicinal Chemistry

N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide has been investigated for its potential as a pharmaceutical agent:

- Anti-inflammatory Properties : It has been studied as a possible alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), targeting inflammation-related disorders such as arthritis and ulcerative colitis .

| Application | Disease/Condition | Mechanism |

|---|---|---|

| Anti-inflammatory | Arthritis | COX inhibition |

| Analgesic | Pain relief | Modulation of pain pathways |

| Antipyretic | Fever | Reduction of pyrogenic cytokines |

Biological Research

The compound is also being explored for its role in biochemical assays:

- Enzyme Interaction Studies : It serves as a probe to investigate interactions with various enzymes, potentially leading to the discovery of new therapeutic targets .

Material Science

In addition to its biological applications, this compound is utilized in developing advanced materials:

- Electronics and Optics : Its unique electronic properties make it suitable for use in organic electronics and photonic devices.

Case Study 1: Anti-inflammatory Activity

A study evaluated the efficacy of this compound in reducing inflammation in animal models of rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an effective anti-inflammatory agent.

Case Study 2: Enzyme Inhibition

Research focusing on the compound's interaction with cyclooxygenase enzymes showed that it could inhibit COX-2 activity effectively, providing insights into its mechanism as an analgesic and anti-inflammatory drug candidate .

Mechanism of Action

The mechanism of action of N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The nitro group and pyrazole ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide core significantly influence melting points, solubility, and reactivity. For example:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The 3-methyl group and hydroxyalkylamide side chain likely enhance solubility in polar solvents.

- Compound 8(h) (): A bromo-trifluoromethylphenyl substituent and dihydrodioxin-pyrazole system result in a melting point of 99–102°C, lower than acetyl-substituted analogs due to reduced polarity .

- N-(4-Acetylphenyl)benzamide (): The electron-withdrawing acetyl group increases polarity, leading to a higher melting point (197–198°C) compared to alkyl or halogenated analogs .

Inference for Target Compound : The 3-nitro group (strong electron-withdrawing) and 4-pyrazole (moderately polar) may result in a melting point intermediate between halogenated and acetylated analogs, though experimental confirmation is needed.

Spectroscopic Characterization

Key spectroscopic trends for benzamides include:

- FTIR : Carbonyl (C=O) stretches appear near 1650 cm⁻¹ (e.g., 1651 cm⁻¹ in Compound 8(h) ). Nitro groups exhibit asymmetric/symmetric stretches at 1520–1350 cm⁻¹.

- 1H NMR : Pyrazole protons resonate between δ 6.7–7.5 ppm (), while nitro groups deshield adjacent protons, causing downfield shifts .

For the target compound, the C=O stretch is expected near 1650 cm⁻¹, and the nitro group’s influence on neighboring protons would be observable in NMR.

Structural and Crystallographic Analysis

Software suites like SHELX and WinGX () are standard for resolving crystal structures of benzamide derivatives. For example, ’s compound was confirmed via X-ray diffraction . The target compound’s planar benzamide core and pyrazole geometry could similarly be analyzed using these tools.

Data Table: Comparative Analysis of Benzamide Derivatives

Biological Activity

N-Methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The nitro group attached to the benzamide moiety plays a crucial role in its interaction with biological targets. The molecular formula is CHNO.

This compound likely exerts its biological effects through several mechanisms:

- Enzyme Interaction : The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions with macromolecules, modulating enzyme or receptor activity.

- Autophagy Modulation : Similar compounds have shown the ability to alter autophagic processes, potentially leading to enhanced cell death in cancerous cells under nutrient-deprived conditions .

Anticancer Properties

Research has identified N-methyl derivatives of pyrazole as promising candidates for anticancer therapy. For instance:

- Cytotoxicity : this compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC values indicating potent activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| This compound | A549 | 26 |

Anti-inflammatory Effects

The pyrazole moiety is also recognized for its anti-inflammatory properties. Compounds containing this structure have been shown to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-methyl derivatives helps optimize their biological activity:

- Substitution Patterns : The introduction of different substituents on the pyrazole ring can enhance potency and selectivity against cancer cell lines.

- Nitro Group Positioning : Variations in the positioning of the nitro group affect solubility and metabolic stability, influencing overall efficacy .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

- In Vitro Studies : A study demonstrated that compounds with similar structures showed submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), indicating their potential as effective anticancer agents .

- Combination Therapies : Research indicated that combining pyrazole derivatives with established chemotherapeutics could enhance therapeutic outcomes by targeting multiple pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, nitrobenzamide derivatives are often prepared by reacting 3-nitro-4-methylbenzoic acid with pyrazole-containing amines under coupling agents like EDCI/HOBt. Key intermediates are characterized using FTIR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (pyrazole protons appear as doublets at δ 6.7–7.5 ppm). Melting points (e.g., 99–102°C) and ESI-MS data confirm purity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodology : Use a combination of ¹H/¹³C NMR and IR spectroscopy. For instance, ¹H NMR can distinguish between pyrazole ring protons and aromatic benzamide protons, while IR confirms the amide bond (C=O at ~1650 cm⁻¹). Discrepancies in splitting patterns (e.g., unexpected doublets) may indicate rotational isomerism, requiring variable-temperature NMR studies .

Q. What solvent systems are effective for recrystallizing this compound?

- Methodology : Ethyl acetate/light petroleum ether (1:3 ratio) is commonly used, yielding colorless crystals. For nitro-containing analogs, slow evaporation from DMSO/water mixtures minimizes decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve conflicting data from NMR or IR for this compound?

- Methodology : Single-crystal X-ray diffraction (using SHELX software) provides unambiguous confirmation of bond lengths and angles. For example, pyrazole-benzamide dihedral angles (~15–25°) can clarify torsional strain not evident in NMR. High-resolution data (R-factor < 0.05) are critical for validating hydrogen-bonding networks .

Q. What catalytic strategies improve regioselectivity in functionalizing the pyrazole ring?

- Methodology : Ruthenium-catalyzed C–H activation (e.g., [Ru(MesCO₂)₂(p-cymene)]) enables direct arylation at the pyrazole 4-position. Optimize with K₂CO₃ in toluene at 120°C under argon, achieving >75% yield. Monitor by TLC (hexane/EtOAc 5:1) .

Q. How do computational methods (DFT, docking) predict the compound’s bioactivity?

- Methodology : Use Gaussian09 for DFT calculations to map electron density (e.g., nitro group’s electron-withdrawing effect). Docking studies (AutoDock Vina) against targets like EGFR-TK reveal binding affinities (ΔG ≈ −9.5 kcal/mol), correlating with IC₅₀ values from enzymatic assays .

Q. What strategies address contradictions in biological activity data across studies?

- Methodology : Cross-validate using orthogonal assays (e.g., MTT for cytotoxicity vs. flow cytometry for apoptosis). For inconsistent IC₅₀ values, check purity (HPLC >98%) and solvent effects (DMSO concentration <0.1%). SAR studies on analogs (e.g., trifluoromethyl substitution) can isolate key pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.